molecular formula C9H10ClN3O B1475174 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 1424939-59-2

7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B1475174
CAS No.: 1424939-59-2
M. Wt: 211.65 g/mol
InChI Key: IGWKNWWEBOCLIB-UHFFFAOYSA-N
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Description

“7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine” is a derivative of oxazolo[5,4-d]pyrimidines . Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .


Synthesis Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride . Recently, a complementary approach starting from 2-aroylaminomalonodiamides, which underwent condensation with ethyl formate in the presence of sodium ethoxide to form N-(4-hydroxypyrimidin-5-yl)benzamides, was reported . These were transformed in the next step to 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines by boiling with phosphorus oxychloride .


Molecular Structure Analysis

Oxazolo[5,4-d]pyrimidine derivatives are structurally similar to nucleic purine bases in general. They are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazolo[5,4-d]pyrimidines include cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings .

Mechanism of Action

While the specific mechanism of action for “7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine” is not mentioned in the available resources, oxazolo[5,4-d]pyrimidines are often used as potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Future Directions

The future directions in the research of oxazolo[5,4-d]pyrimidines could involve the development of more potent and efficacious drugs with this scaffold . The focus could be on enhancing their anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

7-chloro-2-(2-methylpropyl)-[1,3]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-5(2)3-6-13-7-8(10)11-4-12-9(7)14-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWKNWWEBOCLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(O1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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